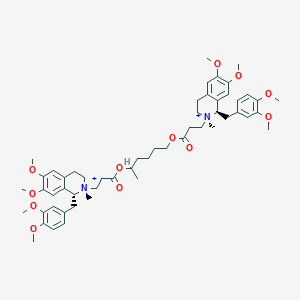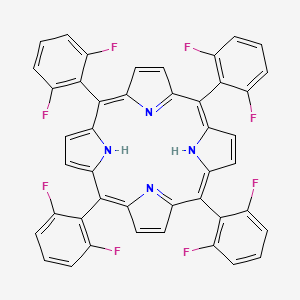
Tetrakis(2,6-difluorophenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-(Tetra-2,6-difluorophenyl)porphyrin is a synthetic porphyrin compound characterized by the presence of four 2,6-difluorophenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-(tetra-2,6-difluorophenyl)porphyrin typically involves the condensation of pyrrole with 2,6-difluorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The resulting product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of 5,10,15,20-(tetra-2,6-difluorophenyl)porphyrin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-(Tetra-2,6-difluorophenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications or other oxidized derivatives.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms, such as porphyrinogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized porphyrin derivatives.
Reduction: Reduced porphyrin forms.
Substitution: Functionalized porphyrin derivatives with various substituents.
Scientific Research Applications
5,10,15,20-(Tetra-2,6-difluorophenyl)porphyrin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,10,15,20-(tetra-2,6-difluorophenyl)porphyrin involves its ability to interact with molecular targets through its porphyrin core. The compound can bind to metal ions, forming metalloporphyrin complexes that exhibit unique catalytic and electronic properties. In photodynamic therapy, the compound generates singlet oxygen upon light irradiation, leading to the destruction of cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphyrin: Similar in structure but with chlorine atoms instead of fluorine.
5,10,15,20-Tetrakis(2,6-dibromophenyl)porphyrin: Contains bromine atoms in place of fluorine.
5,10,15,20-Tetrakis(2,6-diiodophenyl)porphyrin: Iodine atoms replace the fluorine atoms.
Uniqueness
The presence of fluorine atoms in 5,10,15,20-(tetra-2,6-difluorophenyl)porphyrin imparts unique properties, such as increased stability and altered electronic characteristics, compared to its halogenated counterparts. These properties make it particularly valuable for applications requiring high stability and specific electronic behavior .
Properties
Molecular Formula |
C44H22F8N4 |
|---|---|
Molecular Weight |
758.7 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(2,6-difluorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H22F8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53,56H |
InChI Key |
XQZSSXGRTAZHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=CC=C7F)F)C8=C(C=CC=C8F)F)C=C4)C9=C(C=CC=C9F)F)N3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid](/img/structure/B13449467.png)
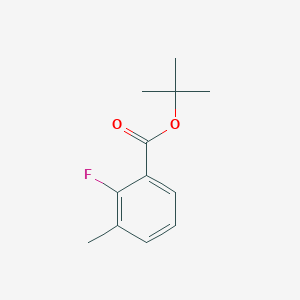
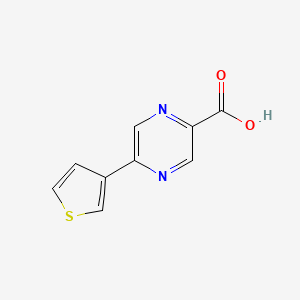
![tert-butyl N-[1-(6-aminopyridin-3-yl)azetidin-3-yl]carbamate](/img/structure/B13449484.png)


![(16Alpha)-16-Methyl-17,20:20,21-bis[methylenebis(oxy)]-pregna-1,4-diene-3,11-dione](/img/structure/B13449508.png)
![1-[2,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-hydroxyphenyl]ethanone](/img/structure/B13449511.png)


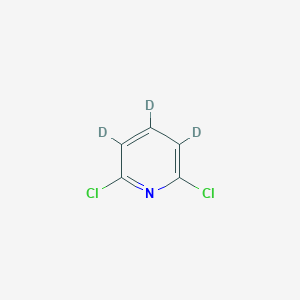
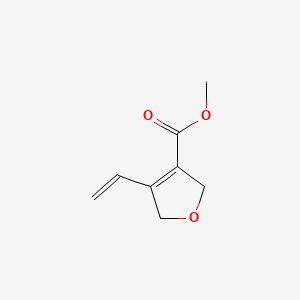
![(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one](/img/structure/B13449545.png)
